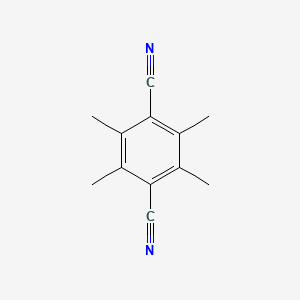
2,3,5,6-Tetramethylterephthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetramethylterephthalonitrile is an organic compound with the molecular formula C12H12N2. It is a derivative of terephthalonitrile, where four methyl groups are substituted at the 2, 3, 5, and 6 positions of the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 2,3,5,6-Tetramethylterephthalonitrile typically involves the reaction of 2,3,5,6-tetramethylbenzene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
2,3,5,6-Tetramethylterephthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile groups are replaced by other functional groups using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,3,5,6-Tetramethylterephthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and resins, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetramethylterephthalonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrile groups in the compound can form strong interactions with enzymes and receptors, modulating their activity. This interaction can trigger signaling pathways that result in the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetramethylterephthalonitrile can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluoroterephthalonitrile: This compound has fluorine atoms instead of methyl groups, leading to different reactivity and stability.
2,3,5,6-Tetrachloroterephthalonitrile: The presence of chlorine atoms imparts distinct chemical properties and applications.
2,3,5,6-Tetramethylbenzene-1,4-dicarbonitrile: This is a closely related compound with similar structural features but different reactivity due to the absence of additional substituents.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2,3,5,6-tetramethylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C12H12N2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h1-4H3 |
Clé InChI |
QXZOTYQXMMTSQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C#N)C)C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13028779.png)
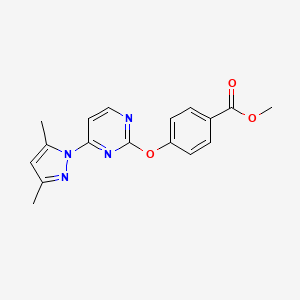
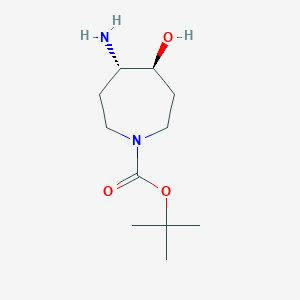

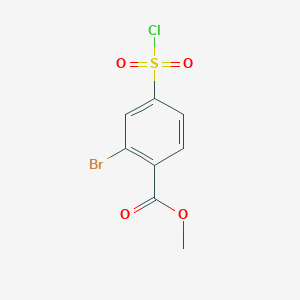
![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)

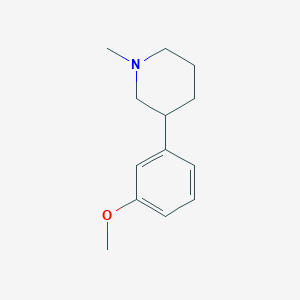
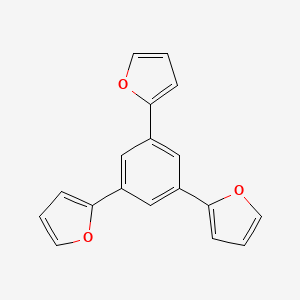
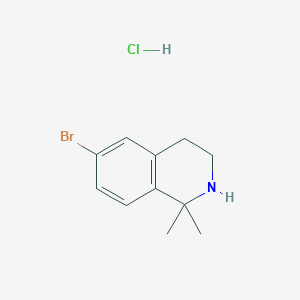
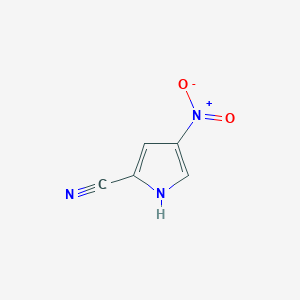
![Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate](/img/structure/B13028859.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrobromide](/img/structure/B13028876.png)
![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
